molecular formula C11H13ClN2 B8378139 2-(Methylamino)indane-2-carbonitrile hydrochloride

2-(Methylamino)indane-2-carbonitrile hydrochloride

Cat. No.: B8378139
M. Wt: 208.69 g/mol
InChI Key: TYHYSXUMFVOUJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)indane-2-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2 and its molecular weight is 208.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-(methylamino)-1,3-dihydroindene-2-carbonitrile;hydrochloride

InChI

InChI=1S/C11H12N2.ClH/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11;/h2-5,13H,6-7H2,1H3;1H

InChI Key

TYHYSXUMFVOUJX-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC2=CC=CC=C2C1)C#N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-indanone (20.0 g, 151 mmol) in MeOH (20 mL) was added methylamine hydrochloride (10.2 g, 151 mmol). To the stirred mixture was added H2O (20 mL) and a fine homogenous slurry developed. The reaction mixture was cooled to 0° C. and KCN (9.84 g, 151 mmol) in H2O (20 mL) was added slowly over 30 min, such that the temperature did not exceed 10° C., then stirring was continued at ambient temperature for 18 h. The reaction mixture was extracted with Et2O (250 mL) and the organic extract was washed with brine (50 mL) then dried over MgSO4. HCl (g) was bubbled through the vigorously stirred solution for 10 minutes and a white solid precipitated. The solid was filtered, washed with Et2O, and dried to yield the title compound. MS: m/z=173 (M+1).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Name
Quantity
9.84 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

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